Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride
Description
Chemical Structure and Key Features The compound "Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride" consists of a piperidine ring substituted at the 1-position with a benzoyl group. The benzoyl moiety is further modified with a 5-amino substituent and a 2-propenyloxy (allyloxy) group at the 2-position. The monohydrochloride salt form enhances solubility and stability, a common strategy in pharmaceutical chemistry .
Applications are likely in medicinal chemistry, given the prevalence of piperidine derivatives in drug development (e.g., as neuromodulators or enzyme inhibitors) .
Properties
CAS No. |
30533-71-2 |
|---|---|
Molecular Formula |
C15H21ClN2O2 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
(5-amino-2-prop-2-enoxyphenyl)-piperidin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-2-10-19-14-7-6-12(16)11-13(14)15(18)17-8-4-3-5-9-17;/h2,6-7,11H,1,3-5,8-10,16H2;1H |
InChI Key |
UHLXNVIDSFOSND-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)N)C(=O)N2CCCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride typically involves the reaction of 5-amino-2-(2-propenyloxy)benzoic acid with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine derivatives are structurally diverse, with variations in substituents on the piperidine nitrogen, aromatic systems, and salt forms. Below is a comparative analysis of key structural and functional analogs:
Structural Classes of Piperidine Derivatives
Class 1: Benzoyl-Substituted Piperidines
- Target Compound: The 5-amino-2-allyloxybenzoyl group distinguishes it from simpler benzoyl derivatives.
- Cloperastine Hydrochloride: A piperidine derivative with a chlorophenyl-phenoxy substituent. It exhibits high solubility in polar solvents (water, methanol) .
- APB-12: Similar to the target compound but replaces benzoyl with a pyrrolidine ring and hydroxymethyl linker. This modification eliminates non-specific receptor interactions, enhancing pharmacological specificity .
Class 2: Heterocyclic Ester-Substituted Piperidines
- ABP-6/APB-10 : Feature heterocyclic esters (chromone/coumarin) instead of benzoyl. These compounds show 3–4-fold higher potency at neuronal nicotinic acetylcholine receptors (nAChRs) due to improved steric and electronic interactions .
- 3-Methyl PCP Hydrochloride : An arylcyclohexylamine with a 3-methylphenyl group. It is stable for ≥5 years at -20°C, highlighting the role of aromatic substituents in stability .
Class 3: Alkyl-Substituted Piperidines
- N-(2-Chloroethyl)piperidine Hydrochloride : Contains a chloroethyl group, enabling alkylation reactions. Used as a pharmaceutical intermediate .
- 2-{2-[(5-Bromobiphenyl)oxy]ethyl}piperidine Hydrochloride : A brominated biphenyl ether derivative, emphasizing halogenated aromatic systems for receptor targeting .
Physicochemical and Pharmacological Properties
Impact of Substituent Modifications
- Benzoyl vs. Heterocyclic Esters : Replacing benzoyl with chromone (APB-10) enhances receptor selectivity and potency, likely due to π-π stacking and hydrogen bonding .
- Alkyl Chain Variations: Substitutions like 4-methoxyphenyl (APB-10) vs. 4-chlorophenyl (APB-6) show minor pharmacological differences, suggesting tolerance for diverse substituents .
- Salt Forms: Monohydrochloride salts (e.g., target compound, 3-methyl PCP) improve bioavailability and shelf life compared to free bases .
Stability and Patent Landscape
- The target compound’s monohydrochloride form aligns with trends in patent filings for piperidine salts, which emphasize stability and formulation advantages .
- Compounds like 3-methyl PCP demonstrate long-term stability under refrigeration, a critical factor for forensic and pharmaceutical applications .
Biological Activity
Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it is characterized by a piperidine ring substituted with a 5-amino-2-(2-propenyloxy)benzoyl group. This structure is crucial for its interaction with biological targets.
Piperidine derivatives often exhibit diverse biological activities through various mechanisms:
- Inhibition of Kinases : Research indicates that piperidine derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds similar to Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)- have shown activity against VEGFR-2 and ERK kinases, which are critical in tumor growth and angiogenesis .
- Anti-inflammatory Effects : Some studies suggest that piperidine derivatives may possess anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Study 1: Anti-Cancer Activity
A study investigated the effects of a piperidine derivative on human liver cancer cell lines (HepG2). The compound demonstrated significant cytotoxicity with an IC50 value of 11.3 μM, indicating its potential as an anti-cancer agent. The mechanism was linked to the inhibition of VEGFR-2 and ERK pathways .
Case Study 2: Anti-inflammatory Properties
Another research focused on the anti-inflammatory effects of piperidine derivatives. The study highlighted their ability to reduce levels of pro-inflammatory cytokines in vitro, suggesting a therapeutic role in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
